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Compound of Interest

Compound Name:
(S,R,S)-AHPC-PEG4-NH2

hydrochloride

Cat. No.: B611677 Get Quote

(S,R,S)-AHPC-PEG4-NH2, also known by its synonym VH032-PEG4-NH2, is a crucial

bifunctional molecule extensively utilized in the field of targeted protein degradation.[1][2][3] As

a conjugate of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, and a 4-

unit polyethylene glycol (PEG) linker with a terminal amine group, it serves as a versatile

building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][5]

PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI)

into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the POI by the proteasome.[6][7] The (S,R,S)-AHPC moiety of the molecule

provides high-affinity binding to the VHL E3 ligase, while the terminal amine of the PEG4 linker

offers a convenient point of attachment for a ligand that binds to a specific POI.[8] The PEG

linker itself enhances the solubility and pharmacokinetic properties of the resulting PROTAC

molecule.[4]

This technical guide provides an in-depth overview of the structure, synthesis, and application

of (S,R,S)-AHPC-PEG4-NH2 for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization
Data
A summary of the key quantitative data for (S,R,S)-AHPC-PEG4-NH2 is presented in the table

below. This information is critical for its application in chemical synthesis and biological assays.
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Property Value References

Molecular Formula C32H49N5O8S [1]

Molecular Weight 663.83 g/mol [1]

CAS Number 2010159-57-4

Appearance Light yellow to yellow solid [8]

Purity ≥95% (HPLC)

Solubility Soluble in DMSO [3]

Storage Temperature -20°C

Synthesis of (S,R,S)-AHPC-PEG4-NH2
The synthesis of (S,R,S)-AHPC-PEG4-NH2 is a multi-step process that involves the initial

synthesis of the (S,R,S)-AHPC core (the VHL ligand) followed by its conjugation to a protected

PEG4-amine linker and subsequent deprotection. While the precise, proprietary synthesis

protocols from commercial vendors are not publicly available, a representative experimental

protocol based on established chemical principles and published methodologies for similar

compounds is outlined below.

Experimental Protocol:
Part 1: Synthesis of the (S,R,S)-AHPC (VHL Ligand) Core

The synthesis of the VHL ligand component, (S,R,S)-AHPC, is a complex process that has

been described in the literature. It typically starts from commercially available chiral precursors

and involves multiple steps of protection, coupling, and deprotection to achieve the desired

stereochemistry.

Part 2: Coupling of (S,R,S)-AHPC with a Protected PEG4-Amine Linker

Materials:

(S,R,S)-AHPC (VHL ligand)
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Boc-NH-PEG4-COOH (tert-butyloxycarbonyl protected 4-unit PEG linker with a terminal

carboxylic acid)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

Dissolve (S,R,S)-AHPC (1 equivalent) and Boc-NH-PEG4-COOH (1.1 equivalents) in

anhydrous DMF.

Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

Add HATU (1.2 equivalents) to the reaction mixture.

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC or

LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated

aqueous sodium bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to obtain Boc-protected (S,R,S)-

AHPC-PEG4-NH2.

Part 3: Deprotection of the Terminal Amine

Materials:

Boc-protected (S,R,S)-AHPC-PEG4-NH2

TFA (Trifluoroacetic acid)
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DCM (Dichloromethane)

Procedure:

Dissolve the Boc-protected intermediate in DCM.

Add an excess of TFA (typically 20-50% v/v) to the solution at 0°C.

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or

LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

excess TFA and DCM.

The resulting residue is the trifluoroacetate salt of (S,R,S)-AHPC-PEG4-NH2. This can be

further purified by preparative HPLC to yield the final product.

Synthesis of (S,R,S)-AHPC-PEG4-NH2
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Caption: Synthetic workflow for (S,R,S)-AHPC-PEG4-NH2.

Application in Targeted Protein Degradation: The
PI3K/AKT/mTOR Signaling Pathway
(S,R,S)-AHPC-PEG4-NH2 is a key component in the construction of PROTACs designed to

target and degrade a wide array of proteins implicated in disease. A notable example is the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b611677?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


development of PROTACs that target components of the PI3K/AKT/mTOR signaling pathway,

which is frequently dysregulated in cancer.[9]

A PROTAC constructed using (S,R,S)-AHPC-PEG4-NH2 can be designed to specifically bind

to and induce the degradation of kinases such as PI3K or mTOR. This leads to the

downregulation of the entire signaling cascade, thereby inhibiting cancer cell proliferation,

survival, and growth.
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Targeted Degradation of PI3K/mTOR by a VHL-based PROTAC
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Caption: PROTAC-mediated degradation of PI3K/mTOR.
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The diagram above illustrates the mechanism by which a PROTAC utilizing the (S,R,S)-AHPC-

PEG4-NH2 linker can induce the degradation of PI3K. The PROTAC simultaneously binds to

PI3K (the POI) and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the

transfer of ubiquitin molecules to PI3K, marking it for degradation by the proteasome. The

degradation of PI3K disrupts the downstream signaling cascade, leading to a therapeutic effect.

Conclusion
(S,R,S)-AHPC-PEG4-NH2 is a fundamental tool for researchers engaged in the development

of PROTACs for targeted protein degradation. Its well-defined structure, with a high-affinity VHL

ligand and a versatile PEG linker, enables the rational design and synthesis of potent and

selective protein degraders. The application of this molecule in targeting critical signaling

pathways, such as the PI3K/AKT/mTOR pathway, highlights its significant potential in the

discovery of novel therapeutics for cancer and other diseases. This guide provides a

foundational understanding of its synthesis and application to aid in the advancement of this

exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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